molecular formula C14H19N5O2 B2877967 1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea CAS No. 2310207-35-1

1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea

Cat. No. B2877967
CAS RN: 2310207-35-1
M. Wt: 289.339
InChI Key: WPKHXVFRJGQJIR-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of fungal cell wall synthesis enzymes, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Additionally, this compound has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. In terms of antifungal activity, this compound has been shown to disrupt cell wall synthesis, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea in lab experiments is its potential as a selective anticancer agent, with low toxicity in normal cells. Additionally, this compound has shown activity against a variety of cancer and fungal cell lines. One limitation is the need for further studies to determine the optimal dosage and administration route for this compound.

Future Directions

For research on 1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea include investigating its potential as a combination therapy with other anticancer agents, determining its efficacy in animal models of cancer and fungal infections, and exploring its potential as a therapeutic agent for other diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Synthesis Methods

The synthesis of 1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea involves the condensation of 2-methyl-5-pyridin-2-ylpyrazole-3-carboxaldehyde and 1-(2-methoxyethyl)piperazine followed by the addition of urea. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, with promising results in breast, lung, and colon cancer models. Additionally, this compound has shown potential as an antifungal agent, with activity against Candida albicans.

properties

IUPAC Name

1-(2-methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-19-11(10-17-14(20)16-7-8-21-2)9-13(18-19)12-5-3-4-6-15-12/h3-6,9H,7-8,10H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKHXVFRJGQJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea

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